7-Aminodesacetoxycephalosporanic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Cephalosporins

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key intermediate in the semi-synthetic production of cephalosporin antibiotics. [, ] These antibiotics are a class of beta-lactam drugs widely used to treat bacterial infections. 7-ADCA is obtained through enzymatic deacylation of penicillin G, a naturally occurring antibiotic produced by the fungus Penicillium chrysogenum. [] This process avoids the use of harsh chemicals, making it a more environmentally friendly method compared to traditional chemical deacylation techniques. []

Studies on Antibacterial Activity

While 7-ADCA itself does not possess significant antibacterial activity, it can be chemically modified to generate various semi-synthetic cephalosporins with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] Research on 7-ADCA and its derivatives continues to explore the development of novel cephalosporins with improved potency, expanded activity spectrum, and enhanced resistance profiles against bacteria that have become resistant to existing antibiotics. []

Bioconversion Studies

7-ADCA has also been used in bioconversion studies aimed at developing new and efficient methods for the production of cephalosporins. These studies explore the use of enzymes or microbial cultures to convert 7-ADCA into valuable cephalosporin derivatives. [] This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

7-Aminodesacetoxycephalosporanic acid is a significant compound in the field of antibiotics, primarily recognized as a metabolite of Cephalexin. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 214.24 g/mol. The compound features a bicyclic thiazolidine ring, which is crucial for its biological activity as it mimics the structure of natural penicillins and cephalosporins, allowing it to inhibit bacterial cell wall synthesis effectively .

The primary biological activity of 7-Aminodesacetoxycephalosporanic acid lies in its role as a potent inhibitor of bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for maintaining the structural integrity of bacterial cell walls. This inhibition leads to bacterial lysis and death, making it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its efficacy is particularly noted in the context of antibiotic resistance, where it serves as a precursor for developing new cephalosporins that can overcome resistant strains .

7-Aminodesacetoxycephalosporanic acid can be synthesized through several methods:

- Bioconversion: This method involves the enzymatic conversion of penicillin derivatives to 7-Aminodesacetoxycephalosporanic acid using specific enzymes such as amidases.

- Chemical Synthesis: Traditional synthetic routes may involve multi-step processes starting from simpler precursors, including the modification of existing cephalosporin structures.

- Semi-synthetic Pathways: Derivatives of natural cephalosporins can be chemically modified to produce 7-Aminodesacetoxycephalosporanic acid, enhancing yields and purity .

The applications of 7-Aminodesacetoxycephalosporanic acid are diverse:

- Antibiotic Development: It serves as a key intermediate in the synthesis of semisynthetic cephalosporins, which are widely used in clinical settings.

- Bioconversion Studies: The compound is utilized in research to explore enzymatic pathways and mechanisms involved in antibiotic metabolism.

- Pharmaceutical Research: It acts as a reference standard in pharmaceutical testing for quality control and drug formulation processes .

Several compounds share structural similarities with 7-Aminodesacetoxycephalosporanic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cephalexin | High | First-generation cephalosporin |

| 7-Aminocephalosporanic acid | Moderate | Direct precursor for more potent derivatives |

| Cefaclor | Moderate | Second-generation cephalosporin with broader spectrum |

| Ceftriaxone | Low | Third-generation with enhanced stability |

| Penicillin G | High | Natural antibiotic with different ring structure |

7-Aminodesacetoxycephalosporanic acid stands out due to its specific role as a metabolite and precursor in antibiotic synthesis, making it essential for developing new treatments against resistant bacterial strains .

The discovery of 7-ADCA is intertwined with the broader history of cephalosporins. In 1945, Giuseppe Brotzu isolated Acremonium chrysogenum (formerly Cephalosporium acremonium) from a Sardinian sewage outfall, identifying its antibiotic properties against Salmonella typhi . By 1953, cephalosporin C—a natural precursor to 7-ADCA—was isolated at Oxford University, revealing a β-lactam structure resistant to penicillinases . However, cephalosporin C’s low potency spurred efforts to derivatize its core.

The chemical deacylation of cephalosporin C yielded 7-aminocephalosporanic acid (7-ACA), but its structural complexity limited scalability. In contrast, 7-ADCA emerged as a simpler intermediate through the enzymatic expansion of penicillin derivatives, notably penicillin G or V, into deacetoxycephalosporin C (DAOC), followed by deacylation . This breakthrough, achieved in the 1960s, enabled cost-effective mass production of oral cephalosporins, revolutionizing antibiotic therapy .

Molecular Structure and Formula

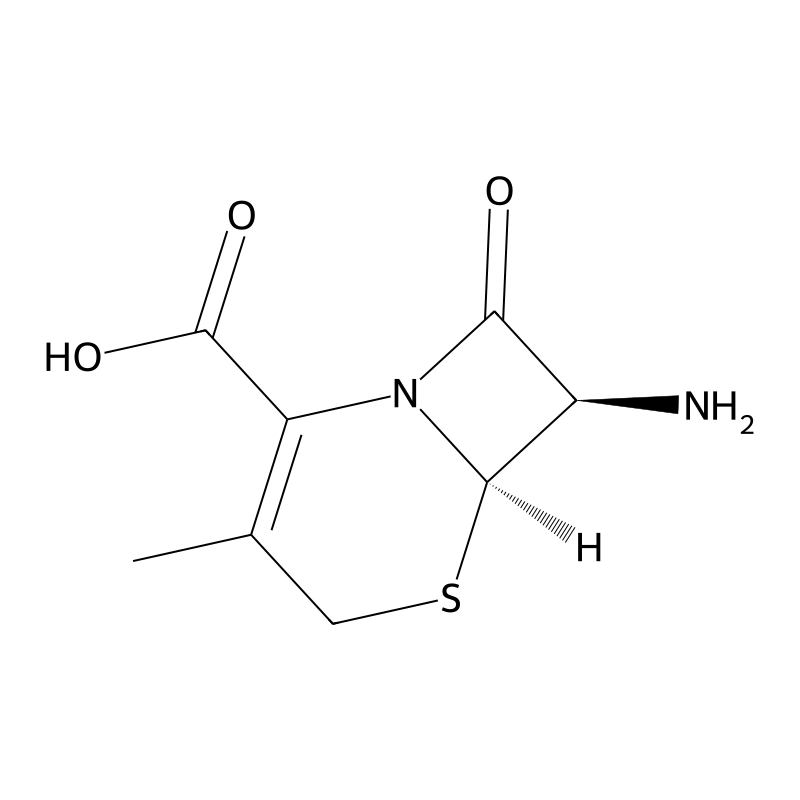

7-Aminodesacetoxycephalosporanic acid is a cephem monocarboxylic acid derivative characterized by its beta-lactam ring structure fused to a dihydrothiazine ring [1]. The compound possesses the molecular formula C₈H₁₀N₂O₃S with a molecular weight of 214.24 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [4].

The structural framework of 7-aminodesacetoxycephalosporanic acid is based on the cephalosporanic acid core structure, with specific modifications that distinguish it from other cephalosporin intermediates [1]. The molecule contains a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the characteristic bicyclic structure [7]. The presence of an amino group at the C-7 position and a carboxylic acid group at the C-4 position are essential structural features [2] [4].

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| CAS Number | 22252-43-3 |

| SMILES | CC1=C(N2C@HC@HC2=O)C(O)=O |

| InChI Key | NVIAYEIXYQCDAN-CLZZGJSISA-N |

Stereochemistry and Absolute Configuration

The stereochemistry of 7-aminodesacetoxycephalosporanic acid is defined by two chiral centers located at the C-6 and C-7 positions of the bicyclic ring system [1] [4]. The absolute configuration of these stereogenic centers is designated as (6R,7R), indicating the specific three-dimensional arrangement of substituents around each chiral carbon atom [1] [7].

The compound exhibits optical activity with a specific rotation [α]₂₅ᴰ ranging from +100° to +107° when measured in 1 mol/L hydrochloric acid at a concentration of 1 g/100 mL [3] [12]. This positive optical rotation confirms the presence of chiral centers and provides a characteristic physical property for compound identification and purity assessment [3].

The stereochemical integrity of 7-aminodesacetoxycephalosporanic acid is crucial for its biological activity, as the specific (6R,7R) configuration is required for proper interaction with target enzymes [7]. The maintenance of this stereochemistry during synthesis and purification processes is essential for preserving the compound's intended pharmaceutical properties [29].

Physico-chemical Characteristics

Solubility Profile and Parameters

7-Aminodesacetoxycephalosporanic acid exhibits limited solubility in water, characterized as partially soluble under standard conditions [4]. The compound demonstrates enhanced solubility in basic aqueous solutions, with a reported solubility of 50 mg/mL in 1 molar ammonium hydroxide [3] [4]. In organic solvents, the compound shows sparingly soluble characteristics in dimethyl sulfoxide [4].

The solubility behavior of 7-aminodesacetoxycephalosporanic acid is significantly influenced by pH conditions due to its zwitterionic nature [16] [17]. The minimum solubility of the zwitterionic form occurs at the isoelectric point, with solubility increasing at both acidic and basic pH values [16] [17]. Research has demonstrated that the compound's solubility profile can be estimated across wide pH ranges, providing valuable information for formulation development [16] [17].

| Solvent System | Solubility |

|---|---|

| Water | Partially soluble |

| 1M Ammonium Hydroxide | 50 mg/mL |

| Dimethyl Sulfoxide | Sparingly soluble |

Stability Under Various Conditions

The thermal stability of 7-aminodesacetoxycephalosporanic acid is characterized by a melting point of approximately 234°C with decomposition [4] [26]. The compound undergoes thermal decomposition at temperatures around 242°C, indicating limited thermal stability above this threshold [3]. Storage recommendations specify maintaining the compound at room temperature in cool, dark conditions with temperatures preferably below 15°C [3].

Chemical stability studies have revealed that 7-aminodesacetoxycephalosporanic acid is incompatible with strong oxidizing agents [3] [4]. The compound demonstrates stability under normal storage conditions when protected from moisture and excessive heat [3]. In pharmaceutical processing applications, the chemical stability of 7-aminodesacetoxycephalosporanic acid becomes a critical factor in continuous reactor operations, where degradation can occur under prolonged exposure to elevated temperatures [20].

Research has shown that in batch reactor conditions, chemical degradation of 7-aminodesacetoxycephalosporanic acid can be considered negligible, while continuous reactor operations require careful consideration of stability parameters [20]. The compound's stability profile necessitates appropriate storage conditions and handling procedures to maintain chemical integrity [3].

Ionization Constants and Zwitterionic Behavior

7-Aminodesacetoxycephalosporanic acid functions as a zwitterionic molecule with two distinct ionization constants [16] [28]. The first ionization constant (pKa₁) has been determined to be 2.95, corresponding to the deprotonation of the carboxylic acid group [28]. The second ionization constant (pKa₂) is reported as 4.78, associated with the protonation state of the amino group [28].

The isoelectric point of 7-aminodesacetoxycephalosporanic acid has been experimentally determined using electrophoretic methods [16] [17]. Potentiometric titration studies of the zwitterionic form have enabled the calculation of precise ionization constants, providing fundamental data for understanding the compound's behavior in aqueous solutions [16] [17].

Between pH values of 2.95 and 4.78, the zwitterionic form of 7-aminodesacetoxycephalosporanic acid predominates in aqueous solution [28]. This pH-dependent equilibrium between three distinct ionization states significantly influences the compound's solubility, stability, and biological activity [16] [17] [28].

| Ionization Parameter | Value |

|---|---|

| pKa₁ (carboxylic acid) | 2.95 |

| pKa₂ (amino group) | 4.78 |

| Isoelectric point | Determined by electrophoretic method |

| Predominant form pH range | 2.95 - 4.78 (zwitterion) |

Crystallographic Analysis

Monoclinic Crystal System (Space Group P21)

X-ray crystallographic analysis has definitively established that 7-aminodesacetoxycephalosporanic acid crystallizes in the monoclinic crystal system [32]. The space group has been identified as P21, which belongs to the monoclinic system and is characterized by a single two-fold screw axis [32] [33]. This space group designation indicates that the crystal structure possesses specific symmetry elements that govern the three-dimensional arrangement of molecules within the crystal lattice [32].

The monoclinic crystal system is characterized by three vectors of unequal length forming a parallelogram prism, where two pairs of vectors are perpendicular while the third pair forms an angle other than 90° [33]. In the case of 7-aminodesacetoxycephalosporanic acid, this crystal system accommodates the molecular geometry and intermolecular interactions that stabilize the solid-state structure [32].

The P21 space group classification has been confirmed through systematic analysis of X-ray diffraction data, with alternative space groups P2 and P1 being eliminated based on poor agreement between experimental and calculated diffraction patterns [32]. The final refinement statistics strongly support the P21 space group assignment with acceptable reliability factors [32].

Unit Cell Parameters and Dimensions

Precise determination of unit cell parameters for 7-aminodesacetoxycephalosporanic acid has been achieved through X-ray powder diffraction analysis combined with computational crystallography methods [32]. The unit cell dimensions are: a = 13.50 Å, b = 6.01 Å, and c = 5.91 Å [32]. The angular parameters are α = γ = 90.00° and β = 101.96°, consistent with the monoclinic crystal system requirements [32].

The unit cell volume has been calculated as 469.10 ų, accommodating exactly two molecules of 7-aminodesacetoxycephalosporanic acid (Z = 2) [32]. This Z value indicates that the asymmetric unit contains one complete molecule, with the second molecule generated by the crystallographic symmetry operations of the P21 space group [32].

The determination of these unit cell parameters involved optimization through Rietveld refinement methods, ensuring high accuracy in the structural determination [32]. The final reliability factor (Rwp) of 14.95% confirms the quality of the structural model and the accuracy of the reported unit cell dimensions [32].

| Unit Cell Parameter | Value |

|---|---|

| a (Å) | 13.50 |

| b (Å) | 6.01 |

| c (Å) | 5.91 |

| α (°) | 90.00 |

| β (°) | 101.96 |

| γ (°) | 90.00 |

| Volume (ų) | 469.10 |

| Z (molecules per unit cell) | 2 |

X-ray Powder Diffraction Patterns

High-resolution X-ray powder diffraction data for 7-aminodesacetoxycephalosporanic acid were collected using an X'Pert Pro MPD diffractometer with monochromatic CuKα₁ radiation (λ = 1.5406 Å) [32]. The diffraction patterns were optimized with a step length of 0.01° (2θ) over an angular range of 5° to 60° (2θ) with a scanning speed of 0.01°/s [32].

The experimental diffraction pattern exhibits strong main peak intensities with clearly defined peak positions, making it suitable for powder indexing and structural analysis [32]. Peak selection procedures involved automatic identification with omission of intensities below 2% of the strongest peak, ensuring high-quality data for crystallographic analysis [32].

Chemical Synthesis Routes

The traditional production of 7-aminodesacetoxycephalosporanic acid relies primarily on chemical synthesis routes that involve the ring expansion of penicillin G through a series of complex chemical transformations [1] [2]. The conventional chemical process begins with penicillin G as the starting material and proceeds through the formation of phenylacetyl-7-aminodesacetoxycephalosporanic acid as an intermediate before yielding the final 7-aminodesacetoxycephalosporanic acid product [3] [4].

The chemical ring expansion methodology represents the most widely implemented industrial approach for 7-aminodesacetoxycephalosporanic acid synthesis [5] [2]. This process involves the expansion of the five-membered thiazolidine ring of penicillin G into the six-membered dihydrothiazine ring structure characteristic of cephalosporin compounds [6] [7]. The chemical transformation requires multiple sequential steps, each involving specific reagents and reaction conditions that must be carefully controlled to achieve acceptable yields [8].

Industrial implementation of chemical synthesis routes has demonstrated several significant limitations that impact both economic viability and environmental sustainability [1] [5]. The multi-step chemical process requires expensive reagents and generates substantial amounts of toxic waste products, creating environmental pollution concerns [4] [9]. Additionally, the chemical method involves the use of organic solvents and produces contaminated water streams that require extensive treatment before disposal [10].

The chemical expandase methodology has been extensively studied and optimized over several decades of industrial application [2] [8]. Research findings indicate that chemical ring expansion plus enzymatic removal of the phenylacetyl side chain represents the current standard for converting penicillin G into 7-aminodesacetoxycephalosporanic acid in industrial settings [2]. However, the elaborate chemical ring expansion step remains both expensive and environmentally problematic, driving research toward alternative biotechnological approaches [9].

Recent investigations have focused on improving the efficiency and reducing the environmental impact of chemical synthesis routes through process optimization and waste minimization strategies [8]. These efforts include the development of more selective reagents, improved reaction conditions, and enhanced purification methodologies to reduce the overall environmental footprint of chemical 7-aminodesacetoxycephalosporanic acid production [3].

Enzymatic Production Strategies

Enzymatic production strategies represent a significant advancement in the sustainable manufacture of 7-aminodesacetoxycephalosporanic acid, offering environmentally friendly alternatives to traditional chemical synthesis methods [3] [11]. The development of enzymatic approaches has been driven by the need to reduce the environmental impact and economic costs associated with chemical ring expansion processes [10] [5].

Enzymatic Hydrolysis of 7-Phenylacetamidodesacetoxycephalosporanic Acid

The enzymatic hydrolysis of 7-phenylacetamidodesacetoxycephalosporanic acid represents a critical step in the biotechnological production of 7-aminodesacetoxycephalosporanic acid [4] [11]. Penicillin acylase enzymes from various microorganisms have been successfully employed to catalyze the removal of the phenylacetyl side chain from phenylacetyl-7-aminodesacetoxycephalosporanic acid, yielding the desired 7-aminodesacetoxycephalosporanic acid product [12] [13].

The enzymatic hydrolysis process has been extensively studied to understand the kinetic and mechanistic aspects of the reaction [13]. Research has demonstrated that penicillin acylase catalyzes both hydrolysis and synthesis reactions through the formation of a covalent acyl-enzyme intermediate [13]. Stopped-flow experiments have revealed that the rate-limiting step in the conversion involves the formation of the acyl-enzyme complex, with subsequent hydrolysis occurring at significantly higher rates [13].

Kinetic studies have shown that 7-aminodesacetoxycephalosporanic acid demonstrates superior nucleophilic properties compared to 6-aminopenicillanic acid [13]. This enhanced nucleophilicity results from higher enzyme affinity for 7-aminodesacetoxycephalosporanic acid and complete suppression of hydrolysis upon substrate binding [13]. The improved binding characteristics contribute to more efficient enzymatic conversion and higher product yields in synthesis reactions [13].

Process optimization for enzymatic hydrolysis has focused on identifying optimal reaction conditions, including pH, temperature, and substrate concentrations [11] [14]. Studies have demonstrated that enzyme activity and stability can be significantly enhanced through immobilization techniques and the use of appropriate buffer systems [15]. The development of immobilized enzyme systems has enabled continuous processing and improved enzyme reusability, reducing overall production costs [12].

Directed Evolution of Enzymes for Improved Catalytic Efficiency

Directed evolution has emerged as a powerful tool for enhancing the catalytic efficiency of enzymes involved in 7-aminodesacetoxycephalosporanic acid production [16] [6] [11]. This approach employs iterative cycles of mutagenesis and selection to identify enzyme variants with improved properties for specific biotechnological applications [16] [17].

The application of directed evolution to deacetoxycephalosporin C synthase from Streptomyces clavuligerus has yielded remarkable improvements in enzyme performance [6] [7]. Through error-prone polymerase chain reaction-based random mutagenesis, researchers have identified multiple beneficial mutations that significantly enhance penicillin G conversion activity [6]. Nine individual mutants demonstrated 1.4- to 5.7-fold increases in the catalytic efficiency ratio, with mutations including M73T, T91A, A106T, C155Y, Y184H, M188V, M188I, H244Q, and L277Q [6].

DNA shuffling techniques have been employed to combine beneficial mutations and create superior enzyme variants [6] [17]. A quaternary mutant containing the mutations C155Y/Y184H/V275I/C281Y demonstrated a remarkable 41-fold increase in catalytic efficiency compared to the wild-type enzyme [6]. This dramatic improvement represents one of the most successful examples of enzyme engineering for 7-aminodesacetoxycephalosporanic acid production applications [6].

Directed evolution of penicillin V acylase has also yielded significant improvements in enzyme performance for beta-lactam antibiotic production [11]. A triple mutant designated BspPVA-3 with mutations T63S/N198Y/S110C demonstrated 12.4-fold higher specific activity and 11.3-fold higher catalytic efficiency compared to the wild-type enzyme [11]. The conversion yields for 6-aminopenicillanic acid synthesis reached 98% with 20% penicillin V as substrate, representing a substantial improvement over the 85% yield achieved with the wild-type enzyme [11].

The molecular basis for enhanced enzyme activity has been investigated through structural analysis and modeling studies [6] [11]. Research indicates that most beneficial mutations are located within or near the unique small barrel subdomain of the enzyme structure [6]. This finding suggests that targeted manipulation of this subdomain may represent a constructive strategy for further enzyme improvement in 7-aminodesacetoxycephalosporanic acid production systems [6].

Ring Expansion Processes

Ring expansion processes represent the fundamental biochemical transformation required for converting penicillin substrates into cephalosporin products in 7-aminodesacetoxycephalosporanic acid biosynthesis [2] [18] [19]. These processes involve the enzymatic expansion of the five-membered thiazolidine ring of penicillins into the six-membered dihydrothiazine ring characteristic of cephalosporin compounds [2] [20].

Expandase-mediated Conversion of Penicillin G

Expandase-mediated conversion of penicillin G represents a critical biotechnological advancement in the sustainable production of 7-aminodesacetoxycephalosporanic acid [2] [19] [21]. Deacetoxycephalosporin C synthase, commonly referred to as expandase, catalyzes the ring expansion of penicillin substrates into corresponding cephalosporin products through an iron(II) and α-ketoglutarate-dependent mechanism [18] [19] [21].

The successful conversion of penicillin G to deacetoxycephalosporin G has been achieved through optimization of cofactor concentrations and reaction conditions [2]. Research has demonstrated that conversion requires significantly elevated concentrations of iron sulfate (1.8 mM) and α-ketoglutarate (1.28 mM) compared to standard conditions used for penicillin N conversion [2]. Under these optimized conditions, both resting cells and cell-free extracts of Streptomyces clavuligerus can effectively convert penicillin G and fourteen other penicillin substrates into their corresponding cephalosporin products [2].

The expandase enzyme demonstrates strict cofactor requirements for optimal activity in penicillin G conversion [2]. Iron sulfate, α-ketoglutarate, and ascorbic acid are essential cofactors, with their absence reducing product formation to approximately 30% of control levels [2]. Conversely, adenosine triphosphate, magnesium sulfate, potassium chloride, and dithiothreitol do not play significant roles in the ring expansion reaction with resting cells [2].

Engineering approaches have successfully enhanced expandase activity toward penicillin G through metabolic pathway modification [19] [22]. The reconstitution of the tricarboxylic acid cycle with deacetoxycephalosporin C synthase in Escherichia coli has enabled efficient whole-cell bioconversion of penicillin G to G-7-aminodesacetoxycephalosporanic acid [19] [22]. This strategy forces metabolic flux through the expandase-catalyzed reaction by blocking normal tricarboxylic acid cycle conversion of α-ketoglutarate to succinate [19] [22].

Biochemical Mechanisms of Ring Expansion

The biochemical mechanisms underlying ring expansion processes involve complex enzymatic transformations that require detailed understanding for process optimization [18] [23] [21]. Deacetoxycephalosporin C synthase belongs to the family of iron(II) and α-ketoglutarate-dependent oxygenases that catalyze oxidative ring expansion reactions [18] [19].

The enzymatic mechanism involves the formation of a ternary enzyme complex containing iron(II), α-ketoglutarate, and the penicillin substrate [19]. Presteady-state kinetics and binding studies suggest that α-ketoglutarate binding occurs first, followed by formation of the complete ternary complex [19]. The subsequent oxidative decarboxylation of α-ketoglutarate provides the driving force for ring expansion while generating succinate as a coproduct [19].

Structural differences between fungal and bacterial expandase systems have important implications for biochemical mechanisms [18] [23]. In Acremonium chrysogenum, a single bifunctional enzyme catalyzes both ring expansion and hydroxylation reactions [18] [23]. Conversely, Streptomyces clavuligerus employs separate enzymes for ring expansion and hydroxylation, with the expandase encoded by the cefE gene and the hydroxylase encoded by the cefF gene [18] [23].

Cofactor availability and recycling mechanisms significantly influence the overall efficiency of ring expansion processes [19] [22]. The requirement for α-ketoglutarate as a stoichiometric cosubstrate creates economic challenges for large-scale implementation [19]. However, whole-cell bioconversion systems can address this limitation by providing endogenous α-ketoglutarate and automatically consuming the succinate coproduct through normal cellular metabolism [19] [22].

Bioconversion Processes

Bioconversion processes for 7-aminodesacetoxycephalosporanic acid production encompass the enzymatic transformation of various precursor compounds into the final product through biocatalytic systems [24] [25] [26]. These processes have gained significant attention as environmentally sustainable alternatives to traditional chemical synthesis methods [25] [15].

Adipyl-7-ADCA Hydrolysis Mechanisms

Adipyl-7-aminodesacetoxycephalosporanic acid hydrolysis represents a novel bioconversion pathway for 7-aminodesacetoxycephalosporanic acid production that utilizes fermentation-derived substrates [24] [25] [26]. This process employs glutaryl acylase enzymes to catalyze the hydrolytic cleavage of adipyl-7-aminodesacetoxycephalosporanic acid into adipic acid and 7-aminodesacetoxycephalosporanic acid [25] [27].

The hydrolysis mechanism involves the formation of an enzyme-substrate complex followed by nucleophilic attack on the amide bond linking the adipyl side chain to the 7-aminodesacetoxycephalosporanic acid nucleus [25] [15]. Kinetic studies have revealed that the reaction proceeds through a ping-pong mechanism with the formation of an acyl-enzyme intermediate [15] [28]. The rate-limiting step varies depending on substrate concentration and reaction conditions, with both acylation and deacylation steps potentially becoming rate-determining under different circumstances [15] [28].

Enzyme immobilization has been extensively studied to enhance the efficiency of adipyl-7-aminodesacetoxycephalosporanic acid hydrolysis [15] [29]. Immobilized glutaryl acylase systems demonstrate significantly improved stability and reusability compared to free enzyme preparations [15]. The immobilization process also enables the development of continuous processing systems that can achieve higher productivity and reduced enzyme costs [24] [26].

Process enhancement strategies have identified several factors that significantly improve hydrolysis efficiency [15] [29]. The addition of buffering agents, particularly phenylglycine amide, substantially enhances reaction rates with immobilized enzyme systems [15]. This enhancement effect correlates with the buffering capacity of the added compounds, suggesting that pH gradient effects within immobilized enzyme particles limit reaction efficiency [15].

Equilibrium Considerations and Thermodynamics

The thermodynamic properties of adipyl-7-aminodesacetoxycephalosporanic acid hydrolysis significantly influence process design and optimization strategies [25] [27]. The hydrolysis reaction represents an equilibrium process where the position of equilibrium depends on pH, temperature, and initial substrate concentration [25] [27].

Equilibrium yield optimization has been systematically studied as a function of key process variables [25] [27]. Research findings demonstrate that high equilibrium yields are achieved under conditions of high pH, elevated temperature, and low initial adipyl-7-aminodesacetoxycephalosporanic acid concentration [25]. The pH dependence reflects the ionization state of both substrate and product molecules, with higher pH favoring the hydrolyzed products [25] [27].

Temperature effects on equilibrium position follow classical thermodynamic principles, with higher temperatures generally favoring the hydrolysis reaction [25] [27]. However, temperature optimization must balance thermodynamic favorability with enzyme stability considerations [25]. The optimal temperature range of 20-40°C represents a compromise between reaction rate, equilibrium position, and enzyme longevity [25] [27].

The apparent equilibrium constant for adipyl-7-aminodesacetoxycephalosporanic acid hydrolysis varies significantly with reaction conditions [25] [27]. Mathematical models have been developed to describe the equilibrium position as a function of pH, temperature, and concentration variables [25]. These models enable process optimization and reactor design for commercial-scale production systems [25] [30].

Reaction Kinetics and Rate Constants

Detailed kinetic analysis of adipyl-7-aminodesacetoxycephalosporanic acid hydrolysis has revealed complex rate dependencies that must be considered for process optimization [25] [27] [13]. The reaction kinetics can be described using three pH-independent rate constants and the apparent equilibrium constant [25].

Rate constant determination has been accomplished through systematic experimental studies under varied conditions [25] [27]. The forward rate constant for hydrolysis increases with pH and temperature, reflecting both the ionization effects and thermal activation of the enzymatic reaction [25]. Conversely, the reverse rate constant for synthesis shows different dependencies, leading to the observed equilibrium effects [25] [27].

Substrate inhibition effects have been identified as significant factors influencing reaction kinetics [15] [31]. High concentrations of adipyl-7-aminodesacetoxycephalosporanic acid can inhibit enzyme activity, leading to reduced reaction rates and suboptimal process performance [31]. Product inhibition by 7-aminodesacetoxycephalosporanic acid and adipic acid also influences overall reaction kinetics [25] [27].

The development of comprehensive kinetic models has enabled reactor design and process optimization for adipyl-7-aminodesacetoxycephalosporanic acid hydrolysis [25] [30]. These models incorporate both equilibrium and kinetic effects to predict reactor performance under various operating conditions [25] [30]. Process evaluation has demonstrated that a series of continuous stirred tank reactors represents the optimal configuration for commercial implementation [25] [30].

Fermentation-based Production Methods

Fermentation-based production methods for 7-aminodesacetoxycephalosporanic acid represent advanced biotechnological approaches that integrate biosynthesis and bioconversion processes within genetically modified microorganisms [5] [9] [32]. These methods offer significant advantages in terms of environmental sustainability and process economics compared to traditional chemical synthesis routes [10] [5] [32].

Recombinant Microbial Strains

The development of recombinant microbial strains has revolutionized 7-aminodesacetoxycephalosporanic acid production through the integration of heterologous genes and metabolic pathway engineering [5] [9] [32]. Recombinant Acremonium chrysogenum strains have been constructed through the disruption and replacement of the cefEF gene encoding bifunctional expandase/hydroxylase activity [5] [9].

Genetic engineering strategies have successfully created Acremonium chrysogenum strains that produce high titers of deacetoxycephalosporin C as a precursor to 7-aminodesacetoxycephalosporanic acid [5] [9]. The cloning and expression of the cefE gene from Streptomyces clavuligerus in Acremonium chrysogenum yields recombinant strains producing deacetoxycephalosporin C at levels equivalent to 75-80% of the total beta-lactam compounds biosynthesized by the parental overproducing strain [5] [9].

Penicillium chrysogenum has been successfully transformed with expandase genes to create recombinant strains capable of producing cephalosporin intermediates [32] [33]. The introduction of Streptomyces clavuligerus cefE genes into Penicillium chrysogenum allows production of deacetoxycephalosporin C at titers reaching 2.5 grams per liter when grown with appropriate precursors [32]. Additional genetic modifications involving cefEF and cefG genes enable the production of adipyl-7-aminodesacetoxycephalosporanic acid when adipic acid is supplied as a side-chain precursor [32].

Escherichia coli has been engineered as a whole-cell biocatalyst for 7-aminodesacetoxycephalosporanic acid production through the expression of optimized deacetoxycephalosporin C synthase variants [19] [22]. The engineered strain PG22/H7 incorporates multiple beneficial genetic modifications including sucA deletion, poxB knockout with acs overexpression, ampC deletion, and aceA disruption [22]. This comprehensive engineering approach resulted in G-7-aminodesacetoxycephalosporanic acid production reaching 29.01 millimolar with a conversion rate of 29.01%, representing an 11-fold increase compared to the starting strain [22].

Fermentation Parameters and Optimization Strategies

Fermentation parameter optimization represents a critical aspect of successful 7-aminodesacetoxycephalosporanic acid production using recombinant microbial strains [32] [33] [34]. Process optimization encompasses multiple variables including medium composition, environmental conditions, feeding strategies, and cultivation parameters [33] [34].

Medium composition optimization has focused on providing appropriate carbon and nitrogen sources while maintaining optimal concentrations of essential cofactors and precursors [32] [33]. For Acremonium chrysogenum fermentations, the addition of adipic acid as a side-chain precursor significantly enhances the production of adipyl-7-aminodesacetoxycephalosporanic acid intermediates [32]. The optimization of glucose concentration has been identified as a critical factor, with concentrations of 0.5% providing optimal results for engineered Escherichia coli strains [22].

Environmental parameter control includes optimization of pH, temperature, dissolved oxygen, and agitation rates throughout the fermentation process [34]. Temperature control typically maintains cultures at 28-30°C for optimal growth and product formation [32] [34]. pH control systems maintain the culture pH within the range of 6.5-7.5 to optimize both cell growth and enzyme activity [34].

Feeding strategy development has been crucial for achieving high-titer production of 7-aminodesacetoxycephalosporanic acid and related compounds [33] [34]. Fed-batch cultivation allows controlled addition of glucose and other nutrients to maintain optimal growth conditions while preventing substrate inhibition [33]. The timing and composition of nutrient feeds have been optimized to maximize both cell density and specific productivity [34].

Metabolic engineering approaches have been integrated with fermentation optimization to enhance overall process performance [22] [33]. The manipulation of central metabolic pathways, including tricarboxylic acid cycle engineering and glycolytic flux redirection, has successfully improved precursor availability and product formation [22]. These metabolic modifications require careful balancing to maintain cell viability while maximizing product yield [22] [33].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 51 of 54 companies with hazard statement code(s):;

H317 (98.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (98.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

22252-43-3